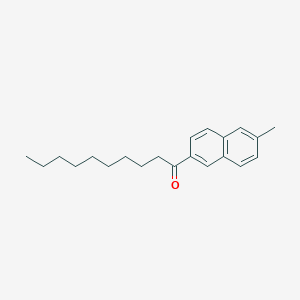
1-(6-Methylnaphthalen-2-YL)decan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methylnaphthalen-2-YL)decan-1-one is a chemical compound known for its unique structure and properties It is characterized by a naphthalene ring substituted with a methyl group at the 6th position and a decanone chain at the 1st position
Preparation Methods
The synthesis of 1-(6-Methylnaphthalen-2-YL)decan-1-one typically involves several steps, starting with the preparation of the naphthalene derivative. One common method involves the Friedel-Crafts acylation of 6-methylnaphthalene with decanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(6-Methylnaphthalen-2-YL)decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-(6-Methylnaphthalen-2-YL)decan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 1-(6-Methylnaphthalen-2-YL)decan-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
1-(6-Methylnaphthalen-2-YL)decan-1-one can be compared with other similar compounds, such as:
1-(6-Methylnaphthalen-2-YL)ethan-1-one: This compound has a shorter alkyl chain, which may result in different physical and chemical properties.
1-(6-Methylnaphthalen-2-YL)butan-1-one: Another similar compound with a different alkyl chain length, affecting its reactivity and applications.
Decan-1-ol: A fatty alcohol with a similar decane chain but lacking the naphthalene ring, leading to different uses and properties.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the naphthalene ring and the decanone chain, making it a versatile compound for various applications.
Properties
CAS No. |
87969-69-5 |
|---|---|
Molecular Formula |
C21H28O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-(6-methylnaphthalen-2-yl)decan-1-one |
InChI |
InChI=1S/C21H28O/c1-3-4-5-6-7-8-9-10-21(22)20-14-13-18-15-17(2)11-12-19(18)16-20/h11-16H,3-10H2,1-2H3 |
InChI Key |
MLDNZZVVLLPGDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)C1=CC2=C(C=C1)C=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















